
4-(But-3-enylamino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-enylamino)but-3-en-2-one is an organic compound with a unique structure that includes both an enamine and an enone functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-3-enylamino)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of but-3-en-2-one with but-3-enylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-3-enylamino)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones.
Reduction: The compound can be reduced to form saturated amines and alcohols.
Substitution: The enamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Diketones
Reduction: Saturated amines and alcohols
Substitution: Substituted enamines
Applications De Recherche Scientifique
4-(But-3-enylamino)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(But-3-enylamino)but-3-en-2-one involves its interaction with molecular targets such as enzymes. The enamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The enone group can participate in Michael addition reactions, leading to the formation of adducts with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-3-buten-2-one
- 4-(4-Hydroxyphenyl)-but-3-en-2-one
- 4-(4-(1-Methyl-3-oxo-but-1-enylamino)-phenylamino)-pent-3-en-2-one
Uniqueness
4-(But-3-enylamino)but-3-en-2-one is unique due to its dual functional groups, which provide a wide range of reactivity and potential applications. Its structure allows it to participate in both enamine and enone chemistry, making it a versatile compound in synthetic and industrial chemistry.
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
4-(but-3-enylamino)but-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-4-6-9-7-5-8(2)10/h3,5,7,9H,1,4,6H2,2H3 |
Clé InChI |
ZAFNPPWJNJIAQP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CNCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



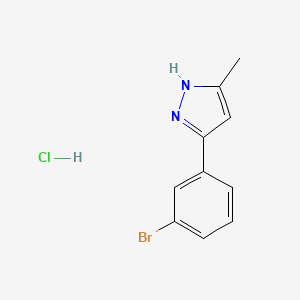
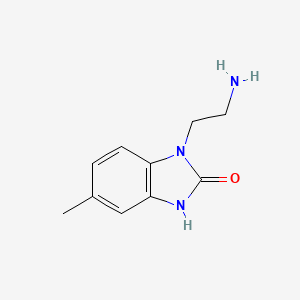
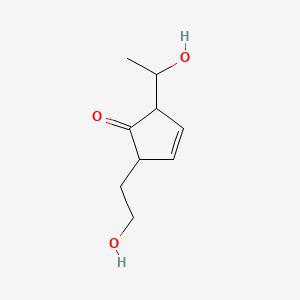
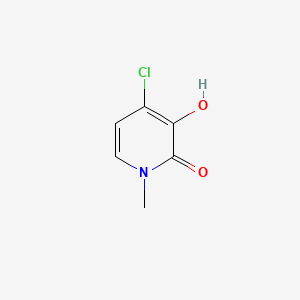

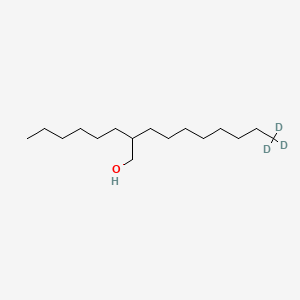
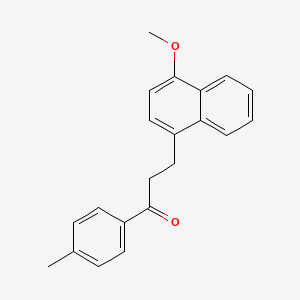

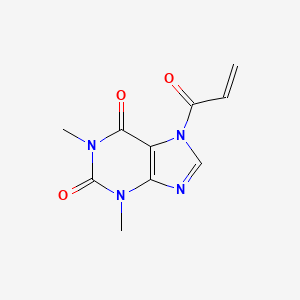
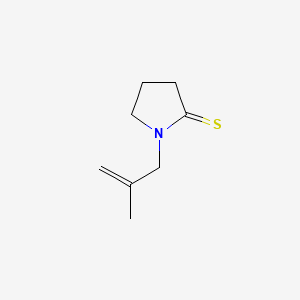
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
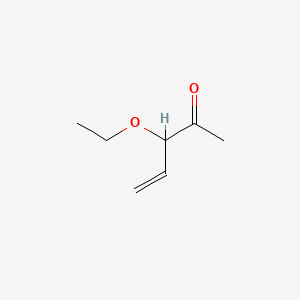
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
